6-Amino-1-propyl-1,3-diazinane-2,4-dione

Catalog No.
S12831182
CAS No.
M.F
C7H13N3O2
M. Wt
171.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-1-propyl-1,3-diazinane-2,4-dione

Product Name

6-Amino-1-propyl-1,3-diazinane-2,4-dione

IUPAC Name

6-amino-1-propyl-1,3-diazinane-2,4-dione

Molecular Formula

C7H13N3O2

Molecular Weight

171.20 g/mol

InChI

InChI=1S/C7H13N3O2/c1-2-3-10-5(8)4-6(11)9-7(10)12/h5H,2-4,8H2,1H3,(H,9,11,12)

InChI Key

KNXOXLMKFYRUNH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(CC(=O)NC1=O)N

6-Amino-1-propyl-1,3-diazinane-2,4-dione is a heterocyclic organic compound characterized by its diazinane structure, which includes a propyl group and an amino functional group. Its molecular formula is C7H12N4O2C_7H_{12}N_4O_2, and it has a molecular weight of approximately 172.19 g/mol. The compound features two carbonyl groups at positions 2 and 4 of the diazinane ring, contributing to its reactivity and potential biological activity.

  • Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
  • Reduction: Reduction reactions may yield different forms of the compound, typically involving the conversion of carbonyl groups to alcohols.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often require controlled temperatures and pH levels to achieve the desired outcomes.

Research into the biological activity of 6-Amino-1-propyl-1,3-diazinane-2,4-dione indicates potential therapeutic properties. Preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Activity: It has been investigated for its ability to inhibit the growth of certain bacteria and fungi.
  • Anticancer Properties: There is ongoing research into its effects on cancer cell lines, with some studies indicating that it may induce apoptosis in specific types of cancer cells.

The exact mechanisms of action are still being elucidated, but they likely involve interactions with various biomolecules and modulation of cellular pathways.

Synthesis of 6-Amino-1-propyl-1,3-diazinane-2,4-dione can be achieved through several methods:

  • Condensation Reactions: Combining appropriate precursors under acidic or basic conditions can yield the desired diazinane structure.
  • Cyclization Reactions: Using cyclic precursors and applying heat or catalysts can facilitate the formation of the diazinane ring.
  • Functional Group Modifications: Existing compounds can be modified through substitution or addition reactions to introduce the amino and propyl groups.

These methods may vary in complexity and yield, with industrial applications often favoring optimized routes for higher purity and efficiency.

The potential applications of 6-Amino-1-propyl-1,3-diazinane-2,4-dione span several fields:

  • Pharmaceutical Development: Its antimicrobial and anticancer properties make it a candidate for drug development.
  • Chemical Synthesis: It serves as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Investigations into its properties may lead to applications in developing new materials with specific functionalities.

Studies on the interactions of 6-Amino-1-propyl-1,3-diazinane-2,4-dione with biological targets are crucial for understanding its mechanism of action. Research suggests that this compound may interact with enzymes or receptors involved in critical physiological processes. These interactions could modulate enzyme activity or influence signaling pathways associated with cell proliferation and survival.

Several compounds share structural similarities with 6-Amino-1-propyl-1,3-diazinane-2,4-dione. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
6-Amino-1-butyl-5-(3-methylbutylamino)-1,3-diazinane-2,4-dioneContains a butyl group and additional amino substituentsPotentially enhanced biological activity due to multiple amino groups
6-Amino-1-benzyl-3-methyl-1,3-diazinane-2,4-dioneFeatures a benzyl group which may enhance lipophilicityInvestigated for its unique pharmacological properties
6-Amino-1,3-dimethyluracilA pyrimidine derivative with similar functional groupsKnown for its role in nucleic acid metabolism

These compounds illustrate variations in functional groups and structural modifications that influence their biological activity and chemical behavior. The uniqueness of 6-Amino-1-propyl-1,3-diazinane-2,4-dione lies in its specific propyl substitution combined with the diazinane framework, which may confer distinct properties compared to its analogs.

XLogP3

-0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

171.100776666 g/mol

Monoisotopic Mass

171.100776666 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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